molecular formula C9H19NO B3151647 N-Isobutyltetrahydrofuran-2-yl-methylamine CAS No. 7179-84-2

N-Isobutyltetrahydrofuran-2-yl-methylamine

Cat. No. B3151647
CAS RN: 7179-84-2
M. Wt: 157.25 g/mol
InChI Key: VNASWUJGMIFXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyltetrahydrofuran-2-yl-methylamine (IbTMA) is a synthetic amine compound which has been studied for its potential application in various scientific fields. IbTMA is a derivative of the tetrahydrofuran (THF), which is a five-membered heterocyclic compound. IbTMA has been found to possess a wide range of properties, such as being a strong base, a nucleophile, a reactant in various organic reactions, and a potential catalyst in the synthesis of organic compounds. IbTMA has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

N-Isobutyltetrahydrofuran-2-yl-methylamine has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. This compound has been found to be a strong base, a nucleophile, and a reactant in various organic reactions. This compound has also been studied for its potential use as a catalyst in the synthesis of organic compounds. This compound has been found to be an effective catalyst for the synthesis of various amides, esters, and other organic compounds. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound.

Mechanism of Action

N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to act as a strong base, a nucleophile, and a reactant in various organic reactions. This compound acts as a strong base by abstracting a proton from a molecule, resulting in the formation of a new cation. This compound also acts as a nucleophile by reacting with an electrophile, such as an alkyl halide, to form a new covalent bond. This compound also acts as a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to be a strong base, which can act as a proton donor and acceptor. This compound has also been found to be a nucleophile, which can react with electrophiles to form covalent bonds. This compound has also been found to be a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.

Advantages and Limitations for Lab Experiments

N-Isobutyltetrahydrofuran-2-yl-methylamine has several advantages for use in laboratory experiments. This compound is a non-toxic compound, which makes it safe to use in laboratory experiments. This compound is also a stable compound, which makes it suitable for use in long-term experiments. This compound is also a strong base, which makes it suitable for use in various organic reactions.
However, there are some limitations of this compound for use in laboratory experiments. This compound is a strong base, which can cause the reaction to proceed too quickly, resulting in poor yields. This compound is also a reactive compound, which can cause unwanted side reactions in certain experiments.

Future Directions

There are several potential future directions for N-Isobutyltetrahydrofuran-2-yl-methylamine research. This compound could be further studied for its potential use as a catalyst in the synthesis of organic compounds. This compound could also be studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound. This compound could also be studied for its potential use in the synthesis of pharmaceuticals and other compounds. This compound could also be studied for its potential use in biochemistry and pharmacology, as it has been found to have a variety of biochemical and physiological effects.

properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)6-10-7-9-4-3-5-11-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNASWUJGMIFXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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